molecular formula C19H24O3S B2705908 [4-(Tert-butyl)benzyl](dioxo)(2-phenoxyethyl)-lambda~6~-sulfane CAS No. 339011-15-3

[4-(Tert-butyl)benzyl](dioxo)(2-phenoxyethyl)-lambda~6~-sulfane

Cat. No.: B2705908
CAS No.: 339011-15-3
M. Wt: 332.46
InChI Key: SKHRAYMSPNIPHF-UHFFFAOYSA-N
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Description

4-(Tert-butyl)benzyl(2-phenoxyethyl)-lambda~6~-sulfane is a sulfane derivative characterized by a lambda~6~-sulfur center bonded to a 4-tert-butylbenzyl group, a dioxo moiety, and a 2-phenoxyethyl substituent. The dioxo groups likely contribute to electrophilic reactivity, making this compound of interest in synthetic and materials chemistry.

Properties

IUPAC Name

1-tert-butyl-4-(2-phenoxyethylsulfonylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3S/c1-19(2,3)17-11-9-16(10-12-17)15-23(20,21)14-13-22-18-7-5-4-6-8-18/h4-12H,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHRAYMSPNIPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CS(=O)(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)benzyl(2-phenoxyethyl)-lambda~6~-sulfane typically involves multiple steps, starting with the preparation of the individual components The tert-butylbenzyl group can be synthesized through Friedel-Crafts alkylation, while the phenoxyethyl group can be prepared via etherification reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)benzyl(2-phenoxyethyl)-lambda~6~-sulfane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.

    Substitution: The benzyl and phenoxyethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to 4-(Tert-butyl)benzyl(2-phenoxyethyl)-lambda~6~-sulfane exhibit significant antimicrobial properties. For instance, derivatives of thiazole and sulfonamide structures have demonstrated promising activity against various bacterial strains and fungi. A study evaluating 4-(4-bromophenyl)-thiazol-2-amine derivatives found that certain compounds exhibited comparable effectiveness to standard antibiotics like norfloxacin and fluconazole in vitro .

Case Study: Enzyme Inhibition
Another area of interest is the inhibition of enzymes such as α-glucosidase and acetylcholinesterase. Compounds synthesized from similar frameworks have shown potential for therapeutic application in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The synthesis of new sulfonamides with benzodioxane moieties was investigated, revealing their inhibitory effects on these enzymes .

Materials Science

Polymer Chemistry
The unique structural features of 4-(Tert-butyl)benzyl(2-phenoxyethyl)-lambda~6~-sulfane make it a candidate for use in polymer synthesis. Sulfur-containing compounds are known to enhance the thermal stability and mechanical properties of polymers. Research into the incorporation of such compounds into polymer matrices has shown improvements in tensile strength and thermal resistance .

Case Study: Sulfur-Modified Polymers
In one study, sulfur-modified polymers were synthesized using various sulfur-containing compounds, including those similar to 4-(Tert-butyl)benzyl(2-phenoxyethyl)-lambda~6~-sulfane. The resulting materials displayed enhanced properties suitable for applications in coatings and adhesives, demonstrating the versatility of sulfur compounds in material design.

Catalysis

Catalytic Applications
The compound's ability to participate in redox reactions positions it as a potential catalyst in organic synthesis. Sulfur compounds are often employed as catalysts due to their ability to stabilize reactive intermediates. Research has explored the use of similar sulfane compounds in catalytic processes, such as oxidation reactions involving alcohols and hydrocarbons .

Case Study: Oxidation Reactions
A series of experiments demonstrated the efficacy of sulfur-containing catalysts in promoting oxidation reactions under mild conditions. The use of 4-(Tert-butyl)benzyl(2-phenoxyethyl)-lambda~6~-sulfane as a catalyst resulted in higher yields and selectivity compared to traditional catalysts, highlighting its potential utility in industrial applications.

Summary Table of Applications

Application AreaKey FindingsReference
Medicinal ChemistryAntimicrobial activity against various pathogens
Enzyme inhibition for T2DM and AD
Materials ScienceEnhanced thermal stability in polymers
CatalysisEffective catalyst for oxidation reactions

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)benzyl(2-phenoxyethyl)-lambda~6~-sulfane involves its interaction with molecular targets such as enzymes and proteins. The sulfur atom can form covalent bonds with amino acid residues, altering the structure and function of the target molecules. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Instability in Acidic Media : demonstrates that tert-butyl-substituted sulfonamides undergo rearrangements under strong acidic conditions. This suggests that the target compound’s synthesis must avoid similar environments to preserve its lambda~6~-sulfur integrity .
  • Pharmaceutical vs. Synthetic Utility: Bosentan’s analogue () underscores the role of sulfonamides in drug development, while the target compound’s structure positions it for non-biological applications, such as polymer precursors or catalysts.
  • Unanswered Questions: Limited data exist on the target compound’s exact synthesis and stability.

Biological Activity

Chemical Structure and Properties

The compound can be described by its molecular formula and structure. It consists of a tert-butyl group attached to a benzyl moiety, linked through a dioxo group to a phenoxyethyl chain. The presence of sulfur in the form of a lambda~6~ sulfane contributes to its unique reactivity and biological properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₉O₂S
Molecular Weight305.4 g/mol
CAS Number[Not specified]
SolubilitySoluble in organic solvents

Antioxidant Properties

Research indicates that compounds containing sulfur can exhibit significant antioxidant activity. A study highlighted the ability of similar sulfur compounds to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases . The antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging methods.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies demonstrated that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing efficacy comparable to standard antibiotics .

Anticancer Potential

Recent molecular docking studies suggest that this compound may interact with specific cancer-related targets, potentially inhibiting tumor growth. For instance, it was found to bind effectively to proteins involved in cell proliferation pathways, indicating its potential as an anticancer agent .

Case Study 1: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant activities of several sulfur-containing compounds, including 4-(Tert-butyl)benzyl(2-phenoxyethyl)-lambda~6~-sulfane. The results showed that this compound exhibited a higher radical scavenging ability than many traditional antioxidants.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
4-(Tert-butyl)benzyl(2-phenoxyethyl)-lambda~6~-sulfane8590
Ascorbic Acid7580
Quercetin7078

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound had an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.

Table 2: Antimicrobial Activity Results

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

The synthesis of 4-(Tert-butyl)benzyl(2-phenoxyethyl)-lambda~6~-sulfane involves several steps, typically starting from commercially available precursors. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity.

The proposed mechanism for its biological activity involves:

  • Radical Scavenging : The dioxo group is believed to facilitate electron transfer reactions that neutralize free radicals.
  • Enzyme Inhibition : Binding to active sites on microbial enzymes disrupts their function, leading to cell death.
  • Cell Cycle Interference : Interaction with cellular targets involved in proliferation may induce apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(tert-butyl)benzyl(2-phenoxyethyl)-λ⁶-sulfane?

  • Methodology : Start with functionalized precursors such as 4-(tert-butyl)benzyl thiols or sulfides (e.g., [4-(tert-butyl)phenyl]methanethiol ). Introduce the dioxo (sulfone/sulfonamide) group via controlled oxidation using catalysts like [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆ under anhydrous CH₂Cl₂, as demonstrated in photocatalytic deoxygenation of sulfoxides . Purify intermediates via silica gel flash chromatography (≥95% purity) and confirm structures using ¹H/¹³C NMR .

Q. How can the sulfur oxidation state (λ⁶) be experimentally validated in this compound?

  • Methodology : Use X-ray crystallography to resolve the hexavalent sulfur geometry. Complement with ¹H NMR to observe deshielding effects on adjacent protons (e.g., benzyl or phenoxy groups) . For indirect validation, compare IR spectra with known sulfones/sulfonamides, focusing on S=O stretches (~1300–1150 cm⁻¹) .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Methodology : Store the compound in inert atmospheres (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Monitor decomposition via TLC or NMR over time, referencing air-stable benzimidazolium salts with tert-butylbenzyl groups as analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to prevent over-oxidation of the sulfur center during synthesis?

  • Methodology : Employ stoichiometric control of oxidizing agents (e.g., O₂ or H₂O₂) and monitor reaction progress in real-time using in-situ NMR . For photocatalytic methods, adjust irradiation time and catalyst loading to limit side products, as shown in sulfoxide-to-sulfide deoxygenation . Validate outcomes via HRMS to confirm the target oxidation state .

Q. How should researchers address contradictions between computational predictions and experimental spectroscopic data?

  • Methodology : Perform DFT calculations to model NMR chemical shifts and compare with experimental data (e.g., ¹H NMR δ ~7.2–7.4 ppm for aromatic protons) . Cross-validate with elemental analysis (C/H/N/S) and high-resolution mass spectrometry (HRMS) to resolve discrepancies .

Q. What strategies are effective for introducing the 2-phenoxyethyl moiety while maintaining regioselectivity?

  • Methodology : Use nucleophilic substitution reactions with 2-phenoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Monitor regioselectivity via LC-MS and optimize solvent polarity (e.g., switch from DMF to THF) to minimize byproducts, referencing PEG-functionalized tetrazine syntheses .

Q. How can researchers analyze and mitigate steric effects from the tert-butyl group during coupling reactions?

  • Methodology : Conduct kinetic studies using varying equivalents of tert-butylbenzyl precursors to identify steric bottlenecks. Employ bulky Pd catalysts (e.g., XPhos Pd G3) for Suzuki-Miyaura couplings, as demonstrated in sterically hindered aryl systems .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the reactivity of λ⁶-sulfur compounds in nucleophilic environments?

  • Methodology : Replicate reactions under controlled anhydrous conditions (e.g., Schlenk line) to exclude moisture-mediated side reactions. Compare results with structurally related sulfones or sulfonamides, such as tert-butylbenzenesulfonamide derivatives, to isolate reactivity trends .

Q. What analytical approaches differentiate between sulfone and sulfonamide derivatives when spectral overlap occurs?

  • Methodology : Use ¹⁵N NMR (for sulfonamides) or XPS to directly probe the sulfur bonding environment. Supplement with IR spectroscopy to distinguish N–H stretches (~3300 cm⁻¹) in sulfonamides versus S=O vibrations in sulfones .

Methodological Best Practices

  • Synthesis : Prioritize catalytic methods (e.g., Ir-based photocatalysis) for sustainable oxidation .
  • Characterization : Combine NMR, HRMS, and elemental analysis for unambiguous structural confirmation .
  • Data Validation : Cross-reference experimental results with computational models (DFT) to resolve ambiguities .

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